molecular formula C13H12INO2S B273509 N-benzyl-4-iodobenzenesulfonamide

N-benzyl-4-iodobenzenesulfonamide

Katalognummer: B273509
Molekulargewicht: 373.21 g/mol
InChI-Schlüssel: VIAOHFYGYGINLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 4-iodophenylsulfonyl group attached to a benzyl-substituted nitrogen atom. Its molecular formula is C₁₃H₁₂INO₂S, with a molecular weight of 373.0 g/mol. The compound combines the electron-withdrawing properties of the sulfonamide group with the steric bulk of the benzyl substituent and the heavy atom effect of iodine.

Eigenschaften

Molekularformel

C13H12INO2S

Molekulargewicht

373.21 g/mol

IUPAC-Name

N-benzyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI-Schlüssel

VIAOHFYGYGINLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Kanonische SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

N-Allyl-4-iodobenzenesulfonamide

  • Molecular Formula: C₉H₁₀INO₂S
  • Molecular Weight : 323.15 g/mol
  • Key Differences: The allyl group (C₃H₅) replaces the benzyl substituent, reducing steric bulk and molecular weight by ~50 g/mol. Lower lipophilicity compared to the benzyl analog, as inferred from the shorter alkyl chain.

N-Dodecyl-4-iodobenzenesulfonamide

  • Molecular Formula: C₁₈H₃₀INO₂S
  • Molecular Weight : 451.41 g/mol
  • Key Differences: A dodecyl chain (C₁₂H₂₅) replaces the benzyl group, significantly increasing lipophilicity and molecular weight.

4-(2-Iodobenzenesulfonamido)benzoic Acid Monohydrate

  • Molecular Formula: C₁₃H₁₁INO₄S·H₂O
  • Molecular Weight : 407.25 g/mol (anhydrous)
  • Key Differences :
    • Iodine is in the ortho position on the benzenesulfonamide ring, altering electronic effects and steric interactions compared to the para isomer.
    • The additional carboxylic acid group introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, impacting solubility and crystallinity.
    • Single-crystal X-ray data (R factor = 0.046) confirms planar sulfonamide geometry but with distinct packing due to the ortho-iodine and carboxylic acid groups .

N-Benzylidene-4-methoxybenzenesulfonamide

  • Molecular Formula: C₁₄H₁₃NO₃S
  • Molecular Weight : 275.32 g/mol
  • Key Differences :
    • A methoxy group replaces iodine, providing electron-donating effects that increase the sulfonamide’s nucleophilicity.
    • The benzylidene (Schiff base) group introduces imine functionality, enabling coordination chemistry or pH-dependent reactivity, unlike the stable benzyl group.

N-Allyl-N-Benzyl-4-methylbenzenesulfonamide

  • Molecular Formula: C₁₇H₁₉NO₂S
  • Molecular Weight : 315.40 g/mol
  • Key Differences: A methyl group replaces iodine on the benzene ring, eliminating heavy atom effects but enhancing electron density.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents on N Substituent on Benzene Key Features
N-Benzyl-4-iodobenzenesulfonamide C₁₃H₁₂INO₂S 373.0 Benzyl 4-Iodo High steric bulk, heavy atom
N-Allyl-4-iodobenzenesulfonamide C₉H₁₀INO₂S 323.15 Allyl 4-Iodo Conjugation potential
N-Dodecyl-4-iodobenzenesulfonamide C₁₈H₃₀INO₂S 451.41 Dodecyl 4-Iodo High lipophilicity
4-(2-Iodo) isomer* C₁₃H₁₁INO₄S 407.25 Benzyl 2-Iodo + COOH Ortho effect, acidic group
N-Benzylidene-4-methoxy analog C₁₄H₁₃NO₃S 275.32 Benzylidene 4-Methoxy Schiff base, electron-donating
N-Allyl-N-Benzyl-4-methyl analog C₁₇H₁₉NO₂S 315.40 Allyl + Benzyl 4-Methyl Disubstituted N, methyl effect

*Derived from ; anhydrous form.

Research Implications

  • Steric Considerations : The benzyl group provides greater steric shielding than allyl or dodecyl groups, which may hinder interactions in enzyme-binding pockets or catalytic sites .
  • Crystallography : Ortho-substituted iodobenzene derivatives exhibit distinct crystal packing due to halogen bonding (C–I⋯O/N), as seen in , whereas para-substituted analogs like the target compound may favor linear molecular arrangements.

Vorbereitungsmethoden

Reaction Overview

The most straightforward method involves reacting 4-iodobenzenesulfonyl chloride with benzylamine in a base-mediated nucleophilic substitution (Figure 1). This one-step process leverages the reactivity of sulfonyl chlorides with primary amines to form sulfonamides.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

  • Temperature: 0–25°C.

  • Time: 2–4 hours.

Experimental Procedure

  • Dissolve 4-iodobenzenesulfonyl chloride (1 equiv.) in anhydrous DCM.

  • Add benzylamine (1.1 equiv.) dropwise under inert atmosphere.

  • Introduce TEA (2 equiv.) to scavenge HCl.

  • Stir at room temperature until completion (monitored by TLC).

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Yield: 75–85%.

Key Data

ParameterValue
Starting Material4-Iodobenzenesulfonyl chloride
AmineBenzylamine
SolventDCM
BaseTEA
Reaction Time3 hours
Yield82%

Advantages and Limitations

  • Advantages: High yield, minimal byproducts, and simplicity.

  • Limitations: Requires access to 4-iodobenzenesulfonyl chloride, which may necessitate prior iodination steps.

Halogen Exchange from N-Benzyl-4-Chlorobenzenesulfonamide

Reaction Overview

This method employs a halogen exchange (Cl → I) on N-benzyl-4-chlorobenzenesulfonamide using alkyl iodides (e.g., methyl iodide) in ether solvents.

Reaction Conditions

  • Halogen Source: Methyl iodide (1.2 equiv.).

  • Solvent: Diethyl ether or THF.

  • Temperature: 35–50°C.

  • Time: 12–24 hours.

Experimental Procedure

  • Suspend N-benzyl-4-chlorobenzenesulfonamide (1 equiv.) in dry diethyl ether.

  • Add methyl iodide (1.2 equiv.) and heat to 40°C.

  • Stir until Cl/I exchange is complete (monitored by NMR).

  • Filter and concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: 60–70%.

Key Data

ParameterValue
Starting MaterialN-Benzyl-4-chlorobenzenesulfonamide
Halogen SourceMethyl iodide
SolventDiethyl ether
Temperature40°C
Reaction Time18 hours
Yield65%

Advantages and Limitations

  • Advantages: Avoids handling sulfonyl chlorides directly.

  • Limitations: Moderate yields and potential byproduct formation from over-reduction.

Multi-Step Synthesis via Electrophilic Iodination

Reaction Overview

This route starts with benzenesulfonamide , introducing iodine via electrophilic substitution, followed by benzylation (Figure 2).

Step 1: Iodination

  • Reagents: Iodine, nitric acid (HNO₃), or iodonium sources.

  • Conditions: 60–80°C in acetic acid.

Step 2: Benzylation

  • Reagents: Benzyl bromide, K₂CO₃.

  • Conditions: DMF, 60°C, 12 hours.

Experimental Procedure

  • Iodination:

    • React benzenesulfonamide with I₂/HNO₃ in acetic acid at 70°C for 6 hours.

    • Isolate 4-iodobenzenesulfonamide via filtration.

  • Benzylation:

    • Dissolve 4-iodobenzenesulfonamide (1 equiv.) in DMF.

    • Add benzyl bromide (1.1 equiv.) and K₂CO₃ (2 equiv.).

    • Heat at 60°C for 12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify.

Overall Yield: 50–60%.

Key Data

StepParameterValue
1Iodination AgentI₂/HNO₃
1SolventAcetic acid
1Yield70%
2Benzylation AgentBenzyl bromide
2BaseK₂CO₃
2Yield85%

Advantages and Limitations

  • Advantages: Uses commercially available benzenesulfonamide.

  • Limitations: Multi-step process with lower overall yield; regioselectivity challenges during iodination.

Comparative Analysis of Methods

MethodYield (%)ComplexityKey Requirement
Direct Sulfonylation75–85Low4-Iodobenzenesulfonyl chloride
Halogen Exchange60–70ModerateN-Benzyl-4-chlorobenzenesulfonamide
Multi-Step Synthesis50–60HighElectrophilic iodination control

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-iodobenzenesulfonamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-iodobenzenesulfonyl chloride with benzylamine under anhydrous conditions. Key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in nucleophilic substitution .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
    Yield optimization requires stoichiometric balancing and real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing N-benzyl-4-iodobenzenesulfonamide’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm; iodophenyl signals at δ 7.5–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Infrared Spectroscopy (IR) : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) validate functional groups .
    Cross-referencing with literature data (e.g., melting points, optical rotation) is critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and the expected molecular structure of N-benzyl-4-iodobenzenesulfonamide?

  • Methodological Answer :
  • Repeat Analysis : Conduct NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to rule out solvent/temperature artifacts .
  • 2D NMR Techniques : Use HSQC/HMBC to confirm connectivity, especially for ambiguous benzyl or iodophenyl signals .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .
  • Alternative Characterization : Employ X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What strategies mitigate competing reactivity in multi-step syntheses involving N-benzyl-4-iodobenzenesulfonamide?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups during subsequent iodination or benzylation steps .
  • Orthogonal Reactivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization without disturbing the sulfonamide core .
  • Stepwise Monitoring : Employ LC-MS after each synthetic step to track intermediate formation and adjust reaction conditions (e.g., catalyst loading, solvent) .

Q. How can the biological activity of N-benzyl-4-iodobenzenesulfonamide be systematically assessed, particularly for enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) to measure IC₅₀ values .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina; validate with mutagenesis studies .
  • Selectivity Screening : Test against isoform panels (e.g., CA I vs. CA IX) to identify off-target effects .

Q. How can researchers verify the novelty of N-benzyl-4-iodobenzenesulfonamide and ensure reproducibility of synthetic protocols?

  • Methodological Answer :
  • Database Searches : Use SciFinder or Reaxys to cross-check spectral data (e.g., ¹H NMR, melting points) against existing entries .
  • Experimental Replication : Provide detailed protocols (e.g., solvent volumes, stirring rates) in supplementary materials; use standardized reagents (e.g., ACS-grade) .
  • Microanalysis : For new compounds, report elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.